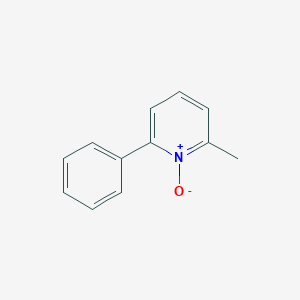

2-Methyl-6-phenylpyridine 1-oxide

Description

Overview of Pyridine (B92270) N-Oxides in Contemporary Synthetic Design

Pyridine N-oxides, first described in 1926, are a class of heterocyclic compounds that have garnered significant attention in synthetic chemistry. researchgate.netscripps.edu Their unique electronic properties, stemming from the N-oxide functional group, render them more reactive than their parent pyridines in various transformations. scripps.edu This enhanced reactivity has made them invaluable intermediates in the synthesis of complex, biologically active molecules and novel materials. researchgate.net

In contemporary synthetic design, pyridine N-oxides are employed in a multitude of reactions, including C-H activation, cross-coupling reactions, and cycloadditions. researchgate.net Their ability to act as ligands in metal complexes, as catalysts, and as oxidants further underscores their versatility. arkat-usa.org The N-oxide moiety can direct reactions to specific positions on the pyridine ring, offering a level of regioselectivity that is often difficult to achieve with simple pyridines. researchgate.net This has led to their use in the synthesis of a wide range of substituted pyridine derivatives with high yields and selectivity. researchgate.net

Significance of the N-Oxide Functionality as a Strategic Chemical Motif

The N-oxide functionality is more than just a simple modification of a tertiary amine or a nitrogen-containing heterocycle; it is a strategic chemical motif that profoundly alters the electronic and steric properties of the parent molecule. nih.gov The N-O bond is highly polar, with a partial positive charge on the nitrogen and a partial negative charge on the oxygen. nih.govacs.org This zwitterionic character leads to a higher dipole moment compared to the corresponding pyridine, making the molecule more polar and often increasing its solubility in polar solvents. scripps.edursc.org

This polarity is key to the N-oxide's reactivity. The oxygen atom, with its delocalized negative charge, is nucleophilic and a strong hydrogen bond acceptor, a property that has been exploited in catalysis and in the design of bioisosteric replacements for carbonyl groups in medicinal chemistry. rsc.orgnih.govnih.gov Conversely, the pyridine ring itself becomes more electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions. scripps.edu Furthermore, the N-oxide group can act as an internal oxidizing agent, participating in a variety of oxygen transfer reactions, including the epoxidation of alkenes and the hydroxylation of C-H bonds. researchgate.net This dual reactivity, acting as both a nucleophile and an electrophile activator, makes the N-oxide a powerful tool for synthetic chemists. arkat-usa.org

Positioning of 2-Methyl-6-phenylpyridine (B1362071) 1-oxide as a Key Framework for Mechanistic and Methodological Investigations

Within the broad class of pyridine N-oxides, 2-Methyl-6-phenylpyridine 1-oxide stands out as a valuable substrate for detailed research. The presence of two different substituents at the 2- and 6-positions—a methyl group and a phenyl group—provides a dissymmetric framework that is ideal for studying regioselectivity in various chemical transformations. The steric and electronic influence of these groups can be probed to understand the intricate details of reaction mechanisms.

For instance, in metal-catalyzed C-H functionalization reactions, the presence of the methyl and phenyl groups on this compound can influence the coordination of the metal catalyst and direct the regiochemical outcome of the reaction. This makes it an excellent model system for developing new catalytic methods with predictable selectivity. While a single-step synthesis of the parent compound, 2-methyl-6-phenylpyridine, has been reported, the subsequent oxidation to the N-oxide provides a platform for further functionalization. rsc.org

The specific structure of this compound allows researchers to investigate the interplay of steric hindrance and electronic effects in directing chemical reactions. This detailed understanding is crucial for the rational design of new synthetic strategies and for refining our knowledge of fundamental reaction mechanisms in organic chemistry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20531-89-9 |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

This data is compiled from publicly available chemical databases. chemsrc.com

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-1-oxido-6-phenylpyridin-1-ium |

InChI |

InChI=1S/C12H11NO/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 |

InChI Key |

ZGLYSZZINMAOFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Phenylpyridine 1 Oxide and Its Derivatives

Direct N-Oxidation Protocols of Substituted Pyridines

The most straightforward method to obtain 2-Methyl-6-phenylpyridine (B1362071) 1-oxide is through the direct oxidation of the corresponding pyridine (B92270) precursor, 2-methyl-6-phenylpyridine.

Historically, the oxidation of pyridines has been achieved using strong oxidizing agents, particularly peroxy acids. wikipedia.org A combination of hydrogen peroxide and glacial acetic acid is a widely documented and commonly used reagent for preparing pyridine N-oxides. tandfonline.com Another prevalent oxidant is meta-chloroperoxybenzoic acid (m-CPBA), which is often effective under mild conditions and can provide high yields. arkat-usa.orgtandfonline.com

Other reagents have also been employed in what can be considered conventional oxidation protocols. These include sodium perborate (B1237305) and potassium peroxymonosulfate (B1194676) (known as Oxone). tandfonline.com The choice of reagent can be influenced by factors such as the nature of the substituents on the pyridine ring, cost, and safety considerations. tandfonline.com For instance, a comparison of different oxidizing agents for 3-substituted pyridines found that m-CPBA generally gave the highest yields. arkat-usa.org

Table 1: Comparison of Conventional Reagents for Pyridine N-Oxidation This table presents a generalized comparison based on literature for various substituted pyridines.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Hydrogen Peroxide / Acetic Acid | Heat (e.g., 90°C) | Inexpensive, readily available. tandfonline.comorganic-chemistry.org | Can require lengthy reaction times and tedious work-up. tandfonline.com |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Mild conditions (e.g., room temp.) | High yields, universal applicability. arkat-usa.orgnih.gov | Can be less cost-effective, potential safety concerns. |

| Sodium Perborate | Acetic Acid | Cheap, stable, widely used industrial oxidant. tandfonline.comorganic-chemistry.org | Yields may be moderate compared to peroxy acids. |

| Potassium Peroxymonosulfate (Oxone) | Acetone/Water, buffered pH | Effective oxidant. tandfonline.com | Requires aqueous work-up which may affect yield for water-soluble products. tandfonline.com |

In pursuit of more efficient, safer, and environmentally benign synthetic routes, research has focused on optimizing oxidation conditions. This includes the use of catalytic systems and alternative oxidants.

Catalytic amounts of methyltrioxorhenium (MTO) with hydrogen peroxide have been shown to efficiently oxidize pyridines, including those with various electronic properties, in high yields. arkat-usa.org This method can be more economical as it can also utilize cheaper rhenium derivatives and alternative oxygen sources like bis(trimethylsilyl)peroxide (B35051) (BTSP). arkat-usa.orgscribd.com Another green approach involves using sodium percarbonate as the oxygen source in the presence of rhenium-based catalysts, which provides excellent yields under mild conditions. organic-chemistry.org

The use of urea-hydrogen peroxide (UHP), a stable and inexpensive solid, represents a move towards safer, solvent-free or solid-state reactions for generating N-oxides. organic-chemistry.org Furthermore, the development of flow processes using catalysts like titanium silicalite (TS-1) in packed-bed microreactors with hydrogen peroxide offers a safer and more efficient alternative to traditional batch reactors. organic-chemistry.org

Advanced Strategies for Constructing the 2-Methyl-6-phenylpyridine 1-oxide Core

Beyond direct oxidation, advanced strategies focus on building the heterocyclic ring system itself, either as the pyridine or directly as the N-oxide.

An innovative single-step synthesis of the precursor, 2-methyl-6-phenylpyridine, has been developed by reacting acetophenone, acetone, formaldehyde, and ammonia (B1221849) in the vapor phase over molecular sieve catalysts. rsc.org This method constructs the pyridine ring from non-heterocyclic starting materials, after which a standard N-oxidation can be applied.

More directly, cyclization reactions can be employed to form the N-oxide ring system. researchgate.net For example, copper-catalyzed reactions of (E)-O-propargylic β,γ-unsaturated oximes have been shown to produce polysubstituted pyridine N-oxides with high regioselectivity. researchgate.net Such heteroannulation strategies provide a powerful means to construct complex pyridine N-oxide cores from acyclic precursors.

In many synthetic campaigns, the N-oxide functionality is introduced at a specific stage of a multi-step sequence to facilitate a particular transformation. The N-oxide group is a potent activating group, particularly for nucleophilic substitution at the C2 and C4 positions of the pyridine ring. semanticscholar.orgwikipedia.org

A common strategy involves the synthesis of a substituted pyridine, such as 2-methyl-6-phenylpyridine, followed by N-oxidation. rsc.org The resulting N-oxide can then undergo further reactions. For example, palladium-catalyzed direct arylation reactions can be performed on pyridine N-oxides to introduce an aryl group at the 2-position. semanticscholar.orgresearchgate.net Subsequently, the N-oxide can be easily removed through deoxygenation using reagents like zinc dust or via catalytic hydrogenolysis, restoring the pyridine ring. researchgate.netwikipedia.org This transient use of the N-oxide group is a powerful tool for the regioselective functionalization of pyridines.

Stereoselective Synthesis of Chiral Pyridine N-Oxides

The synthesis of optically active pyridine N-oxides is an area of growing interest, as these compounds can serve as valuable chiral ligands or organocatalysts in asymmetric synthesis. nih.govresearchgate.net

One prominent strategy is the catalytic, enantioselective N-oxidation of pyridines. nih.govacs.org This has been achieved using biomolecule-inspired catalysts, such as aspartic acid-containing peptides. nih.govacs.org These catalysts facilitate asymmetric induction by shuttling between a free acid and a peracid form, enabling the desymmetrization of prochiral bis(pyridine) substrates or the kinetic resolution of racemic pyridines. nih.govnih.gov

Another approach involves the synthesis of chiral 4-aryl-pyridine-N-oxides (ArPNOs) which can act as novel nucleophilic organocatalysts. acs.orgacs.org These are designed and synthesized through multi-step sequences, for example, starting from L-prolinamides which are reacted with a substituted pyridine N-oxide, followed by a Suzuki-Miyaura coupling to introduce the aryl group. acs.org The resulting chiral N-oxides have demonstrated high stereoselectivity in acylative dynamic kinetic resolution reactions. acs.orgacs.org While these methods have been demonstrated on various pyridine scaffolds, the principles are applicable to the creation of chiral derivatives based on the this compound framework.

Utilization of Chiral Auxiliaries for Enantioselective N-Oxide Formation

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. This approach involves the covalent attachment of a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the attack of a reagent to one of the two prochiral faces of the molecule, leading to the formation of one enantiomer in excess. After the desired transformation, the chiral auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing chiral pyridine N-oxides, a chiral auxiliary could be appended to the pyridine ring, for instance, as a substituent. acs.orgchemrxiv.org This auxiliary would then direct the N-oxidation of the pyridine nitrogen, leading to a diastereomeric mixture of N-oxides. The diastereomers could then be separated, followed by the cleavage of the auxiliary to afford the desired enantiopure pyridine N-oxide.

While the principle of using chiral auxiliaries is a cornerstone of asymmetric synthesis, specific applications for the direct enantioselective N-oxidation of 2-methyl-6-phenylpyridine through this method are not extensively detailed in the reviewed literature. However, the synthesis of chiral 6-alkyl- and 6-arylpiperidin-2-ones has been achieved using chiral SAMP hydrazones as auxiliaries, demonstrating the successful application of this strategy to related heterocyclic systems.

Asymmetric Induction in Pyridine N-Oxide Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other in a chemical reaction, under the influence of a chiral feature present in the substrate, reagent, or catalyst. In the synthesis of chiral pyridine N-oxides, the use of chiral catalysts for the direct N-oxidation of the pyridine ring is a powerful and atom-economical approach.

A significant advancement in this area is the development of catalytic, enantioselective N-oxidation of substituted pyridines using biomolecule-inspired catalysts. acs.orgnih.gov Specifically, aspartic acid-containing peptides have emerged as effective catalysts for this transformation. acs.orgnih.gov The catalytic cycle is predicated on the aspartyl side chain of the peptide shuttling between its free acid and peracid forms. acs.orgnih.gov

This methodology has been successfully applied to the desymmetrization of bis(pyridine) substrates that possess a remote pro-stereogenic center. The interaction, often through hydrogen bonding, between the substrate and the chiral peptide catalyst directs the oxidation to one of the two pyridine nitrogens, resulting in a high degree of enantioselectivity. acs.orgnih.gov

While a direct application to 2-methyl-6-phenylpyridine is not explicitly detailed, the successful enantioselective N-oxidation of a bis(pyridine) substrate bearing methyl groups at the 6- and 6'-positions provides strong evidence for the potential of this method for asymmetrically substituted pyridines. acs.org The presence of substituents at the 2- and/or 6-positions of the pyridine ring is known to reduce the nucleophilicity of the corresponding N-oxide, a factor that must be considered in the reaction design. nih.gov

Table 1: Peptide-Catalyzed Asymmetric N-Oxidation of a 2,6-Disubstituted Bis(pyridine) Substrate acs.org

| Entry | Substrate | Catalyst | Enantiomeric Ratio (er) | Yield (%) |

| 1 | bis(6-methylpyridin-2-yl)methanol | Boc-D-Phg-Asp(OtBu)-NHiPr | 92:8 | 71 |

This table presents data for a model reaction that demonstrates the principle of asymmetric induction in the N-oxidation of a 2,6-disubstituted pyridine system. The catalyst is a dipeptide derivative.

The research in this area highlights a promising pathway for accessing optically enriched pyridine N-oxides like this compound. The versatility of peptide-based catalysts, which can be readily modified, opens up possibilities for optimizing the reaction for a wide range of substituted pyridines. nih.gov

Reactivity and Mechanistic Investigations of 2 Methyl 6 Phenylpyridine 1 Oxide

Directed C-H Functionalization Strategies

The pyridine (B92270) N-oxide moiety in 2-Methyl-6-phenylpyridine (B1362071) 1-oxide serves as an effective directing group, facilitating the selective activation of otherwise inert C-H bonds. This has been extensively leveraged in transition metal-catalyzed reactions to forge new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed C-H Arylation and Alkylation

Palladium catalysis stands as a cornerstone for the C-H functionalization of 2-phenylpyridine (B120327) derivatives. rsc.org The N-oxide group directs the catalyst to the ortho-C-H bonds of the phenyl ring, enabling the introduction of aryl and alkyl substituents.

The directing capacity of the pyridine N-oxide group overwhelmingly favors functionalization at the ortho-positions of the 6-phenyl substituent. This high regioselectivity is attributed to the formation of a stable five-membered palladacycle intermediate. Studies on the closely related substrate, 3-methyl-2-phenylpyridine (B78825), have demonstrated that C-H activation occurs selectively at the phenyl ring over the pyridine ring. nih.gov For instance, the palladium-catalyzed phenylation of 3-methyl-2-phenylpyridine with diphenyliodonium (B167342) tetrafluoroborate (B81430) proceeded efficiently to yield the mono-phenylated product. nih.gov The reaction conditions and yields for such transformations are highly optimized.

Table 1: Palladium-Catalyzed Ortho-Phenylation of 2-Phenylpyridine Derivatives

| Substrate | Catalyst | Oxidant/Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-2-phenylpyridine | Pd(OAc)₂ (5 mol%) | [Ph₂I]BF₄ (1.1 equiv) | Acetic Acid | 100 | 95 | nih.gov |

This interactive table summarizes key data from referenced studies. Users can sort and filter the information as needed.

The steric hindrance provided by the 2-methyl group on the pyridine ring can further influence the selectivity and reaction rates, although the primary directing effect remains the N-oxide's coordination to the palladium center.

The mechanism of palladium-catalyzed C-H functionalization can proceed through several catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways. snnu.edu.cnnih.gov In the context of C-H arylation with diaryliodonium salts, mechanistic studies on 2-phenylpyridine derivatives suggest a cycle that may not involve a simple Pd(II)/Pd(IV) monomeric species. Evidence points towards a turnover-limiting oxidation of a dimeric palladium(II) intermediate, [Pd(N~C)(OAc)]₂, by the iodonium (B1229267) salt. nih.gov This step is proposed to lead to a bimetallic high-oxidation-state palladium species, potentially involving Pd(III) centers, which then undergoes reductive elimination to form the C-C bond and regenerate the active catalyst. nih.govnih.gov

The key steps in this proposed cycle are:

C-H Activation: The N-oxide directs the Pd(II) catalyst to the ortho-C-H bond of the phenyl ring, forming a cyclopalladated intermediate. nih.gov

Oxidation: The palladium intermediate is oxidized by an external oxidant (e.g., a diaryliodonium salt). This is often the rate-determining step. nih.gov

Reductive Elimination: The aryl groups on the high-valent palladium center couple, forming the new C-C bond and releasing the functionalized product. nih.gov

Copper-Mediated C-H Amination and Methylation Pathways

Copper catalysis offers a complementary and cost-effective alternative for C-H functionalization. The N-oxide directing group in 2-Methyl-6-phenylpyridine 1-oxide can also facilitate copper-mediated transformations. While specific studies on this exact substrate are limited, the principles can be inferred from related systems. Copper-catalyzed C-H amination and methylation reactions are known to proceed via radical pathways or organometallic intermediates. nih.govrsc.org

For example, copper-catalyzed cascade reactions involving radical methylation and C-H amination have been developed for the synthesis of other nitrogen-containing heterocycles. nih.gov In such processes, a methyl radical could be generated and subsequently intercepted by a copper-coordinated substrate. Similarly, gas-phase studies and DFT calculations on the C-H activation of 2-phenylpyridine by copper(II) carboxylates indicate that a concerted metalation-deprotonation mechanism is feasible, highlighting the fundamental role of the metal in breaking the C-H bond. rsc.org

Impact of Substituent Effects on Reactivity and Selectivity

The electronic nature of substituents on both the pyridine ring and the coupling partner significantly influences the reactivity and selectivity of C-H functionalization reactions. A Hammett study on the palladium-catalyzed arylation of 3-methyl-2-phenylpyridine with substituted diaryliodonium salts ([Mes–I–p-XC₆H₄]BF₄) revealed a positive ρ value of +1.7. nih.gov This indicates that the reaction is strongly accelerated by electron-withdrawing groups on the arylating reagent. nih.gov This finding is consistent with a mechanism where the oxidation of the palladium center is the turnover-limiting step, as a more electron-deficient oxidant will react faster.

Table 2: Effect of Substituent on Arylation Rate

| Substituent (X) on Iodonium Reagent | Relative Initial Rate |

|---|---|

| OMe | 0.4 |

| H | 1.0 |

| Cl | 2.5 |

Data derived from the Hammett plot for the Pd-catalyzed arylation of 3-methyl-2-phenylpyridine. nih.gov

Nucleophilic Reactions and Rearrangements

The N-oxide functionality in this compound not only acts as a directing group but also activates the pyridine ring for certain transformations. The oxygen atom can be abstracted (deoxygenation), and the ring positions ortho and para to the nitrogen (positions 2, 4, and 6) are activated towards nucleophilic attack. abertay.ac.uk

Furthermore, 2-methylpyridine (B31789) N-oxides are known to undergo the Boekelheide rearrangement when treated with anhydrides, such as trifluoroacetic anhydride (B1165640). nih.gov In this reaction, the N-oxide oxygen attacks the anhydride, leading to an intermediate that rearranges to furnish a 2-(acyloxymethyl)pyridine. For this compound, this would result in the formation of 2-(trifluoroacetoxymethyl)-6-phenylpyridine, providing a valuable method for functionalizing the methyl group. nih.gov

Nucleophilic Addition to the Pyridine Ring System

The pyridine N-oxide moiety activates the pyridine ring towards nucleophilic attack, a consequence of the resonance structures that place a partial positive charge on the carbon atoms at the C-2, C-4, and C-6 positions. The presence of substituents further modulates this reactivity, influencing the site of nucleophilic addition.

Site Selectivity in Nucleophilic Attack (e.g., C-2 vs. C-4/C-6)

In this compound, the C-2 and C-6 positions are electronically activated by the N-oxide group, making them primary sites for nucleophilic attack. The C-4 position is also activated, but generally to a lesser extent. The presence of a methyl group at C-2 and a phenyl group at C-6 introduces steric and electronic factors that dictate the ultimate regioselectivity of the reaction.

While specific studies on this compound are not extensively documented, the general principles of nucleophilic addition to substituted pyridine N-oxides allow for well-founded predictions. Steric hindrance from the methyl and phenyl groups at the C-2 and C-6 positions, respectively, can be expected to play a significant role. Nucleophilic attack at the C-2 position would be sterically hindered by the adjacent methyl group, and similarly, attack at the C-6 position would be impeded by the bulky phenyl group.

Therefore, it is plausible that for many nucleophiles, attack at the less sterically encumbered C-4 position would be favored, despite the C-2 and C-6 positions being electronically more activated. However, the precise outcome will depend on the nature of the nucleophile, with smaller nucleophiles potentially showing a greater propensity for attack at the ortho positions (C-2 and C-6).

| Nucleophile Type | Expected Major Site of Attack | Rationale |

| Small, "hard" nucleophiles | C-2 or C-6 | Governed primarily by electronic activation. |

| Bulky, "soft" nucleophiles | C-4 | Steric hindrance at C-2 and C-6 dominates. |

This table presents expected outcomes based on general principles of reactivity for substituted pyridine N-oxides.

Ring Transformations Induced by Nucleophilic Agents (e.g., Ring Contraction Mechanisms)

The reaction of pyridine derivatives with certain reagents can lead to fascinating ring transformation reactions, including ring contractions. For instance, the reaction of pyridine with excited nitrogen atoms has been shown to proceed via ring-expansion to a 7-membered ring intermediate, which then undergoes ring-contraction to form 5-membered ring radical products. bohrium.comnih.gov This process involves the initial barrierless addition of the nitrogen atom to the pyridine ring, followed by a series of rearrangements.

Thermal and Acid-Catalyzed Rearrangements (e.g., Boekelheide Rearrangement and Analogues)

This compound, having a methyl group at a position alpha to the N-oxide function, is a prime candidate for the Boekelheide rearrangement. This reaction, typically promoted by acid anhydrides, is a synthetically valuable method for the functionalization of the methyl group.

Formation of Hydroxylated Pyridines and Pyridylcarbinols

The Boekelheide rearrangement of α-picoline-N-oxides, such as this compound, with an acid anhydride like acetic anhydride or trifluoroacetic anhydride (TFAA), leads to the formation of the corresponding pyridylcarbinol acetate. wikipedia.org Subsequent hydrolysis of this ester furnishes the hydroxymethylpyridine, in this case, (6-phenylpyridin-2-yl)methanol.

The reaction proceeds via initial acylation of the N-oxide oxygen by the anhydride. This is followed by deprotonation of the α-methyl group by the carboxylate anion, forming an anhydro-base intermediate. This intermediate then undergoes a acs.orgacs.org-sigmatropic rearrangement to yield the O-acylated pyridylcarbinol. wikipedia.org The use of TFAA often allows the reaction to proceed under milder conditions (room temperature) compared to acetic anhydride, which may require heating. wikipedia.org

| Reagent | Product after Rearrangement | Product after Hydrolysis |

| Acetic Anhydride | (6-phenylpyridin-2-yl)methyl acetate | (6-phenylpyridin-2-yl)methanol |

| Trifluoroacetic Anhydride | (6-phenylpyridin-2-yl)methyl trifluoroacetate | (6-phenylpyridin-2-yl)methanol |

This table illustrates the expected products from the Boekelheide rearrangement of this compound.

Mechanistic Probes for Ionic vs. Radical Pathways

While the Boekelheide rearrangement is often depicted as a concerted pericyclic process (an ionic pathway), there is growing evidence suggesting the involvement of radical intermediates under certain conditions. fu-berlin.denih.gov Studies on the rearrangement of pyrimidine (B1678525) N-oxides have shown that the reaction can be influenced by the presence of radical initiators or trapping agents. fu-berlin.denih.gov

For instance, performing the rearrangement in solvents that are good hydrogen atom donors can lead to the formation of products incorporating a fragment from the solvent, indicating the interception of a radical intermediate. fu-berlin.de Furthermore, the use of radical traps like TEMPO can lead to the formation of trapped adducts, providing strong evidence for a radical pathway. nih.gov

In the context of this compound, a mechanistic dichotomy between an ionic acs.orgacs.org-sigmatropic rearrangement and a stepwise radical pathway could exist. The radical pathway would likely involve homolytic cleavage of the N-O bond in the acylated intermediate to form a radical pair. This radical pair could then recombine to form the product or be intercepted by other species in the reaction mixture. The specific reaction conditions, such as temperature, solvent, and the nature of the anhydride, would likely influence which pathway predominates.

Radical-Mediated Transformations

The N-oxide functionality in this compound can also facilitate radical-mediated transformations. These reactions often involve the generation of radical species that can then undergo a variety of coupling and functionalization reactions.

Recent advances in photoredox catalysis have enabled the use of pyridine N-oxides in radical-mediated C-H functionalization reactions. For example, the direct C-H arylation of 2-phenylpyridine has been achieved using palladium catalysis, where the N-oxide can act as a directing group. acs.org While this example involves the parent pyridine, it demonstrates the potential for the N-oxide group to direct functionalization.

Oxidative and Reductive Manipulations of the N-Oxide Moiety

The nitrogen-oxygen bond in this compound is central to its reactivity, allowing for both its removal (reduction) and its participation in rearrangements that transfer the oxygen atom to other parts of the molecule.

The N-oxide can be selectively removed, or deoxygenated, to yield the parent pyridine. Modern synthetic methods have enabled this transformation under mild, visible-light-induced conditions without the need for metallic reagents. This process can be considered a reductive manipulation of the N-oxide moiety.

A one-step photoredox method allows for the direct deoxygenation of a wide range of pyridine N-oxides. researchgate.net The reaction typically proceeds in a solvent like methanol, using a photocatalyst, and is often tolerant of various functional groups on the pyridine ring. researchgate.net Mechanistic studies suggest that the reaction may involve an electron transfer process to the N-oxide, leading to the formation of radical intermediates that ultimately result in the cleavage of the N-O bond. researchgate.net This method is notable for its high efficiency and broad substrate scope, including the reduction of N-oxides bearing electron-withdrawing groups. researchgate.net

Table 1: Examples of Visible Light-Induced Deoxygenation of Substituted Pyridine N-Oxides researchgate.net This table showcases the versatility of the photoredox deoxygenation method on various substituted pyridine N-oxides, a reaction directly applicable to this compound.

| Entry | Substrate (Pyridine N-Oxide) | Product (Pyridine) | Yield (%) |

| 1 | 4-Nitropyridine N-oxide | 4-Nitropyridine | 95% |

| 2 | 4-Cyanopyridine N-oxide | 4-Cyanopyridine | 94% |

| 3 | Isonicotinic acid N-oxide | Isonicotinic acid | 82% |

| 4 | 4-Acetylpyridine N-oxide | 4-Acetylpyridine | 91% |

| 5 | Methyl isonicotinate (B8489971) N-oxide | Methyl isonicotinate | 85% |

Reaction conditions typically involve a photocatalyst and a light source (e.g., 450–460 nm LEDs) in a suitable solvent.

A classic reaction involving 2-alkylpyridine N-oxides is the Boekelheide rearrangement, which facilitates the functionalization of the α-methyl group. wikipedia.org This reaction is a prime example of a rearrangement involving oxygen transfer from the nitrogen to the adjacent alkyl side chain.

The reaction is initiated by treating the N-oxide with an acylating agent, such as acetic anhydride or the more reactive trifluoroacetic anhydride (TFAA). wikipedia.orgscispace.com The mechanism begins with the acylation of the N-oxide oxygen atom. wikipedia.orgchemtube3d.com This is followed by the deprotonation of the α-methyl group by the corresponding carboxylate anion. wikipedia.org The resulting intermediate then undergoes a concerted synarchive.comsynarchive.com-sigmatropic rearrangement, a type of pericyclic reaction, which transfers the acyloxy group to the methyl carbon. wikipedia.orgchemtube3d.com Subsequent hydrolysis of the ester furnishes the corresponding 2-(hydroxymethyl)pyridine. wikipedia.orgnih.gov This rearrangement effectively achieves an oxidation of the methyl group, mediated by the internal transfer of the N-oxide oxygen atom. The use of TFAA often allows the reaction to proceed at room temperature, offering a milder alternative to the high temperatures required with acetic anhydride. wikipedia.orgresearchgate.net

Role in Catalysis and Advanced Synthetic Methodologies

As a Directing Group in Transition Metal Catalysis

In transition metal-catalyzed reactions, directing groups are pivotal for controlling the regioselectivity of C-H bond functionalization. The pyridine (B92270) N-oxide moiety is a powerful directing group, guiding the metal catalyst to a specific C-H bond, thereby ensuring precise and predictable reactivity.

The N-oxide functional group in derivatives of 2-phenylpyridine (B120327) 1-oxide is instrumental in achieving high regioselectivity in C-H activation reactions. The oxygen atom of the N-oxide acts as a robust coordinating site for a transition metal, forming a stable metallacyclic intermediate. This chelation-assisted strategy brings the catalytic metal center into close proximity with the ortho C-H bond of the phenyl ring, facilitating its selective cleavage and subsequent functionalization.

Several studies have demonstrated the efficacy of the pyridine N-oxide directing group in palladium-catalyzed reactions. For instance, palladium-catalyzed ortho-alkenylation of pyridine N-oxides proceeds with excellent regio- and stereoselectivity. nih.gov Similarly, direct cross-coupling reactions between pyridine N-oxides and unactivated arenes, mediated by a palladium catalyst and a silver oxidant, yield ortho-arylated products with high site-selectivity. nih.gov

The proposed mechanism for these transformations often involves an initial electrophilic palladation at the C2-position of the pyridine N-oxide. beilstein-journals.org This step forms a key cyclometalated intermediate that directs the subsequent coupling event to the desired position, preventing reactions at other, less reactive sites. beilstein-journals.orgrsc.org This directed approach is highly efficient for functionalizing otherwise unreactive C-H bonds. rsc.org

The N-oxide group not only directs the reaction but also modulates the electronic properties and reactivity of the coordinated metal center. As a strong Lewis base, the N-oxide oxygen forms a stable bond with the metal, influencing its coordination sphere and, consequently, its catalytic activity. ontosight.aiwikipedia.org

As Organocatalysts in Asymmetric Transformations

Beyond transition metal catalysis, chiral pyridine N-oxides have emerged as a significant class of organocatalysts, particularly in asymmetric synthesis. acs.org These molecules, operating without a metal center, can induce high levels of stereocontrol in various chemical transformations.

Chiral pyridine N-oxides are highly effective nucleophilic catalysts for acyl transfer reactions. Their nucleophilicity is centered on the N-oxide oxygen, which is generally more nucleophilic than the nitrogen atom in the corresponding pyridine. This enhanced nucleophilicity allows them to react readily with acylating agents, such as anhydrides or chloroformates, to form a key reactive intermediate: an O-acyloxypyridinium cation. researchgate.netnih.gov

This intermediate is a potent acylating agent that can then transfer the acyl group to a nucleophile. This catalytic mode has been successfully applied in the kinetic resolution of alcohols and amines, as well as in desymmetrization reactions. For instance, chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been used for the acylative dynamic kinetic resolution of azoles and the N-acylative desymmetrization of sulfonimidamides. rsc.orgresearchgate.netnih.gov Mechanistic studies confirm that the formation of the acyloxypyridinium cation is a critical step, and its subsequent reaction with the substrate is often the rate-determining and enantio-determining step. rsc.orgresearchgate.net

The success of asymmetric catalysis with chiral pyridine N-oxides hinges on the structure of the chiral scaffold. The stereochemical outcome of the reaction is dictated by the three-dimensional environment created by the catalyst around the reactive center. The chiral backbone, often incorporating elements like binaphthyl units or amino acid derivatives, creates a well-defined chiral pocket.

In the catalytic cycle, the substrate is brought into this chiral environment through non-covalent interactions, such as hydrogen bonding or steric repulsion. researchgate.netnih.gov For example, in the desymmetrization of sulfonimidamides catalyzed by an L-prolinamide-derived chiral pyridine-N-oxide, it is proposed that a hydrogen bond forms between the amide N-H of the catalyst and the sulfonimidamide substrate. researchgate.netnih.gov This interaction orients the substrate in a specific way relative to the reactive O-acyloxypyridinium intermediate, ensuring that the acyl group is delivered to one prochiral face of the substrate over the other, leading to high enantioselectivity. researchgate.netnih.gov The careful design of the catalyst's chiral architecture is therefore essential for achieving optimal stereocontrol.

As Ligands in Coordination Chemistry for Catalytic Systems

The ability of the N-oxide group to coordinate to metal ions makes 2-Methyl-6-phenylpyridine (B1362071) 1-oxide and its analogs valuable ligands in coordination chemistry, with direct implications for the design of catalytic systems. ontosight.aiwikipedia.org They can bind to metals through the oxygen atom, and the steric and electronic properties of the pyridine substituents can be tuned to control the structure and reactivity of the resulting metal complex. mdpi.comnih.gov

Pyridine N-oxide ligands can act as simple monodentate ligands or as bridging ligands that link multiple metal centers. nih.govnih.gov This bridging capability is significant for constructing polynuclear complexes or coordination polymers, which can exhibit interesting catalytic or material properties. For instance, 2-methylpyridine (B31789) N-oxide has been shown to form coordination polymers with cobalt(II), where it acts as a bridging ligand, connecting the metal cations. nih.gov This ability to bring metal centers into defined spatial arrangements is crucial for developing catalysts for multi-electron redox reactions or for creating systems with cooperative catalytic effects. The coordination of the N-oxide to the metal also alters the ligand's own electronic properties, which can be exploited in catalytic cycles where the ligand is not just a spectator but an active participant in the reaction. mdpi.com

Design and Synthesis of Metal-N-Oxide Complexes

The synthesis of metal complexes featuring substituted pyridine N-oxide ligands is a fundamental step toward their application in catalysis. The coordination of these ligands to a metal center typically occurs through the oxygen atom of the N-oxide functionality. A relevant example that provides insight into the synthesis and structural characteristics of such complexes is the preparation of a cobalt(II) complex with the closely related ligand, 2-methylpyridine N-oxide.

In a representative synthesis, a cobalt(II) salt, such as cobalt(II) thiocyanate (B1210189), is reacted with 2-methylpyridine N-oxide in a suitable solvent like methanol. This reaction yields crystals of the corresponding metal complex, poly[(μ-2-methylpyridine N-oxide-κ² O:O)bis(μ-thiocyanato-κ² N:S)cobalt(II)]. nih.gov

The structural analysis of this complex reveals key coordination features that are likely to be shared with complexes of 2-Methyl-6-phenylpyridine 1-oxide. In the solid state, the cobalt(II) cations are octahedrally coordinated. This coordination sphere is comprised of two oxygen atoms from bridging 2-methylpyridine N-oxide ligands and the nitrogen and sulfur atoms of four bridging thiocyanate anions. nih.gov The 2-methylpyridine N-oxide ligands act as μ-1,1(O,O) bridging units, linking the cobalt centers into layers. nih.gov

This established synthetic and structural information for a closely related analogue serves as a valuable blueprint for the design and synthesis of complexes with this compound. The presence of the additional phenyl group at the 6-position in this compound is anticipated to introduce significant steric bulk, which would influence the crystal packing and potentially the nuclearity of the resulting metal complexes.

Table 1: Crystallographic Data for a Representative Substituted Pyridine N-Oxide Complex

| Parameter | Value |

| Compound | poly[(μ-2-methylpyridine N-oxide-κ² O:O)bis(μ-thiocyanato-κ² N:S)cobalt(II)] |

| Chemical Formula | [Co(NCS)₂(C₆H₇NO)]n |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Octahedral |

| Ligand Coordination | O-bonding (2-methylpyridine N-oxide), N,S-bonding (thiocyanate) |

Data sourced from a study on a closely related 2-methylpyridine N-oxide complex. nih.gov

Investigation of Ligand Effects on Catalytic Performance

While direct catalytic studies on metal complexes of this compound are not extensively documented in the reviewed literature, insights can be drawn from research on related 2-phenylpyridine and substituted pyridine N-oxide systems. For instance, in palladium-catalyzed cross-coupling reactions, the electronic nature of substituents on the phenylpyridine ligand has been shown to influence catalytic efficiency. researchgate.net

The this compound ligand possesses a unique combination of substituents: a methyl group at the 2-position and a phenyl group at the 6-position, in addition to the N-oxide functionality. The electron-donating methyl group can increase the electron density on the metal center, which may enhance its reactivity in certain catalytic cycles. Conversely, the bulky phenyl group can exert significant steric hindrance around the metal center. This steric bulk can be advantageous in promoting reductive elimination, a key step in many cross-coupling reactions, and can also play a role in inducing enantioselectivity in asymmetric catalysis.

The N-oxide group itself is a strong σ-donor and a moderate π-acceptor, which influences the electronic properties of the metal center. This, combined with the steric and electronic effects of the methyl and phenyl groups, makes this compound a ligand with tunable properties for a range of catalytic applications.

Table 2: Potential Ligand Effects of this compound in Catalysis

| Substituent/Group | Position | Potential Electronic Effect | Potential Steric Effect |

| Methyl | 2 | Electron-donating | Moderate steric hindrance |

| Phenyl | 6 | Electron-withdrawing (inductive), π-system interactions | Significant steric bulk |

| N-Oxide | 1 | Strong σ-donor, moderate π-acceptor | Influences coordination geometry |

The interplay of these effects could be harnessed in various catalytic transformations. For example, in palladium-catalyzed C-H activation reactions, the directing ability of the pyridine N-oxide, coupled with the steric influence of the phenyl group, could lead to high regioselectivity. researchgate.net Similarly, in asymmetric catalysis, the chiral environment created by the bulky and electronically distinct substituents could be exploited for the synthesis of enantiomerically enriched products.

Theoretical and Computational Chemistry Studies

Mechanistic Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For complex reactions involving 2-Methyl-6-phenylpyridine (B1362071) 1-oxide, these methods can map out the entire reaction pathway, providing insights that are often difficult to obtain through experimental means alone.

By modeling the potential energy surface of a reaction, computational chemistry can identify the structures of all stationary points, including reactants, products, intermediates, and, most importantly, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in its vibrational analysis.

For a hypothetical reaction, such as a nucleophilic substitution on the pyridine (B92270) ring of 2-Methyl-6-phenylpyridine 1-oxide, computational modeling would be used to locate the transition state structure. The geometry of this transition state would reveal the extent of bond formation and bond breaking at the peak of the energy barrier.

Once all stationary points on the potential energy surface have been identified and their energies calculated, an energy profile for the reaction can be constructed. This profile plots the energy of the system as a function of the reaction coordinate, providing a visual representation of the reaction mechanism.

In the context of catalysis, where this compound might act as a ligand or substrate, distortion/interaction analysis (also known as activation strain model) is a powerful method to understand catalytic activity and selectivity. This analysis deconstructs the activation energy of a reaction into two components: the distortion energy and the interaction energy.

The distortion energy is the energy required to deform the reactants from their ground state geometries to the geometries they adopt in the transition state. The interaction energy is the actual energy of interaction between the distorted reactants in the transition state. By analyzing these components, researchers can understand whether the catalytic effect is due to a lowering of the distortion energy (i.e., the catalyst helps the reactants achieve the transition state geometry more easily) or a more favorable interaction energy (i.e., the catalyst enhances the electronic interactions in the transition state). This type of analysis would be particularly insightful for understanding reactions where this compound is involved in a catalytic cycle, for example, in transition metal-catalyzed cross-coupling reactions. acs.org

Intermolecular Interactions and Host-Guest Complexation Studies

The unique electronic and structural characteristics of the pyridine N-oxide moiety, featuring a highly polar N⁺-O⁻ bond, make it an intriguing candidate for host-guest chemistry and supramolecular assembly. Computational studies on related pyridine N-oxide systems help to model and understand the potential interactions of this compound.

The conformational flexibility of this compound is a key determinant in its ability to form host-guest complexes. The dihedral angle between the pyridine and phenyl rings is a critical parameter that can adjust to fit within a host's cavity. While specific studies on the complexation of this compound are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its likely behavior.

For instance, studies on 2-phenylpyridine (B120327) have shown that the twist angle between the aromatic rings is a result of a balance between conjugative effects, which favor planarity, and steric hindrance, which favors a twisted conformation. In the case of this compound, the presence of the methyl group at the 2-position and the N-oxide functionality would further influence this equilibrium.

In host-guest scenarios, the binding cavity of a host molecule can induce a conformational change in the guest. For example, when a flexible guest like a substituted biaryl enters a constrained cavity, it may be forced into a more planar or a more twisted conformation to maximize favorable interactions. Density Functional Theory (DFT) calculations are a powerful tool to model these changes and to quantify the energetic costs and benefits of such conformational adjustments upon complexation.

Data on the conformational flexibility of related pyridine derivatives from computational studies is presented in the table below.

| Compound | Method | Calculated Dihedral Angle (Pyridine-Phenyl) | Note |

| 2-Phenylpyridine | DFT | ~21° | Represents a balance between conjugation and steric hindrance. acs.org |

| 2-N-Phenylamino-3-nitro-6-methylpyridine | DFT | 6.20(15)° | The planarity is influenced by intramolecular hydrogen bonding. |

Table 1: Theoretical Conformational Data for Related Pyridine Derivatives. This table illustrates how theoretical calculations can predict the geometry of molecules similar to this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution on a molecule's surface and to predict sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. For this compound, the MEP would highlight the key features governing its binding behavior.

The N-oxide oxygen atom is expected to be a region of significant negative electrostatic potential (a nucleophilic center), making it a prime site for hydrogen bonding and coordination with electrophilic species. Conversely, the hydrogen atoms on the pyridine and phenyl rings, as well as the methyl group, would exhibit positive electrostatic potential, making them potential hydrogen bond donors.

In a study on chiral 4-aryl-pyridine-N-oxide catalysts, Natural Bond Orbital (NBO) analysis revealed that the oxygen atom of the N-oxide has a more negative natural atomic charge compared to the nitrogen atom in the corresponding pyridine, enhancing its nucleophilicity. acs.org Similar principles would apply to this compound, where the N-oxide oxygen would be a key interaction site in host-guest complexes. The phenyl group, being electron-rich, can also participate in π-π stacking interactions with other aromatic systems within a host molecule.

The table below summarizes the expected electrostatic potential characteristics for this compound based on general principles of related compounds.

| Molecular Region | Expected Electrostatic Potential | Role in Intermolecular Interactions |

| N-oxide Oxygen | Strongly Negative | Hydrogen bond acceptor, coordination to metal centers |

| Pyridine Ring Hydrogens | Positive | Hydrogen bond donors |

| Phenyl Ring Hydrogens | Slightly Positive | Weak hydrogen bond donors, C-H···π interactions |

| Phenyl Ring Face | Negative (π-cloud) | π-π stacking interactions |

| Methyl Group Hydrogens | Positive | Weak hydrogen bond donors |

Table 2: Predicted Electrostatic Potential Features of this compound. This table outlines the anticipated charge distribution and its implications for non-covalent bonding.

Prediction of Spectroscopic Signatures for Mechanistic Validation

Computational chemistry plays a pivotal role in predicting spectroscopic data, such as NMR and IR spectra, which can then be compared with experimental results to validate proposed structures and reaction mechanisms.

DFT and other quantum chemical methods can calculate the shielding tensors of atomic nuclei, which are then converted into chemical shifts for NMR spectroscopy. For this compound, theoretical calculations could predict the ¹H and ¹³C NMR spectra. The introduction of the N-oxide functionality typically leads to a downfield shift for the neighboring protons and carbons in both ¹H and ¹³C NMR spectra compared to the parent amine. acs.org

Similarly, the vibrational frequencies of a molecule can be calculated to predict its infrared (IR) spectrum. A prominent feature in the IR spectrum of a pyridine N-oxide is the N⁺-O⁻ stretching vibration. acs.org Computational studies on pyridine N-oxides have shown that the position of this band is sensitive to the electronic effects of other substituents on the pyridine ring. For this compound, theoretical calculations would help to assign the N-O stretching frequency and other characteristic vibrations of the methyl and phenyl groups, aiding in its identification and characterization.

The table below presents typical calculated and experimental spectroscopic data for related pyridine N-oxide compounds, illustrating the utility of computational prediction.

| Compound | Spectroscopic Technique | Predicted Data (Computational) | Experimental Data |

| 2-Methylpyridine (B31789) N-Oxide | ¹³C NMR (δ, ppm) | - | 17.3, 123.2, 125.5, 126.1, 138.8, 148.5 |

| 2-N-methylamino-3-methylpyridine N-oxide | IR (N-O stretch, cm⁻¹) | - | Stabilized by intramolecular H-bonding. nih.gov |

| Pyridine N-Oxide | IR (N-O stretch, cm⁻¹) | - | ~1250 cm⁻¹ |

Table 3: Spectroscopic Data for Related Pyridine N-Oxides. This table provides examples of how spectroscopic data, which can be predicted computationally, are used to characterize compounds similar to this compound.

Future Perspectives and Emerging Research Directions

Greener Pathways: The Development of Sustainable Synthetic Routes

The synthesis of 2-Methyl-6-phenylpyridine (B1362071) 1-oxide is undergoing a green transformation, with a strong emphasis on minimizing environmental impact and maximizing resource efficiency.

Embracing Green Chemistry Principles

The integration of green chemistry principles is paramount in the future synthesis of pyridine (B92270) N-oxides. This includes the development of solvent- and halide-free reactions, which significantly reduce hazardous waste. rsc.org For instance, a novel, atom-economical synthesis of pyridine-2-yl substituted ureas has been developed through the C–H functionalization of pyridine N-oxides with dialkylcyanamides, completely avoiding the use of solvents and halides. rsc.org This approach is suitable for the high-yield synthesis of a broad spectrum of substituted ureas. rsc.org

Biocatalysis is also emerging as a powerful tool. The use of enzymes, such as lipase-glucose oxidase systems, offers a green alternative for the oxidation of N-heteroaromatic amines to their corresponding N-oxides. rsc.org Furthermore, lyophilized peroxygenase catalysts have shown high efficacy in the oxygenation of various N-heterocyclic compounds, including alkyl pyridines, using only hydrogen peroxide as the oxidant. nih.gov These biocatalytic methods often provide high selectivity and operate under mild conditions, further enhancing their sustainability profile.

Tapping into Renewable Resources

The shift towards renewable feedstocks is a critical aspect of sustainable synthesis. acsgcipr.org Researchers are actively exploring routes to produce pyridines and their derivatives from biomass. acsgcipr.orgrsc.org Lignin, a major component of biomass, can be converted into pyridine carboxylic acids through metabolic engineering of microorganisms like Rhodococcus jostii RHA1. acsgcipr.org Another promising avenue involves the conversion of glycerol, a byproduct of biodiesel production, into pyridines via thermo-catalytic processes using zeolite catalysts. rsc.org Furfural, a platform chemical derived from lignocellulosic biomass, can also be transformed into piperidines and subsequently into pyridine itself. nih.gov These strategies aim to reduce the reliance on fossil fuels and create a more circular chemical economy. nih.gov

Designing for the Future: Rational Design of Next-Generation Catalysts

The rational design of novel catalysts incorporating the pyridine N-oxide motif is a key area of future research. These catalysts are pivotal for a wide range of asymmetric reactions. acs.orgnih.gov Chiral 4-aryl-pyridine-N-oxides (ArPNOs) have been designed as efficient nucleophilic organocatalysts for acylative dynamic kinetic resolution, overcoming previous limitations in structural diversity at the C-4 position. acs.org Mechanistic studies, including density functional theory (DFT) calculations, are crucial in understanding catalyst behavior and guiding the design of more effective catalysts. acs.org

Computational design is also being leveraged to predict the stereoselectivities of reactions catalyzed by chiral bipyridine N,N'-dioxides, accelerating the discovery of highly active and selective catalysts. researchgate.net The development of peptide-based catalysts for enantioselective pyridine N-oxidation represents another innovative approach, drawing inspiration from biological systems. nih.gov

Remodeling the Core: Expansion of Skeletal Editing and Scaffold Diversification

Skeletal editing has emerged as a powerful strategy for creating novel molecular structures by precisely modifying the core ring system. chinesechemsoc.orgnih.govidw-online.de Recent advancements have enabled the direct editing of pyridine and quinoline (B57606) N-oxides through a nitrogen-to-carbon single-atom swap, providing an efficient route to structurally diverse compounds. chinesechemsoc.orgchemrxiv.org This one-step process allows for the precise replacement of the N-O motif with a C-H motif. chinesechemsoc.org

Furthermore, strategies for a carbon-nitrogen to carbon-carbon atom-pair swap in pyridines have been developed, leading to the synthesis of substituted benzenes and naphthalenes. nih.gov These skeletal editing techniques are not only applicable to simple pyridines but also hold promise for the late-stage modification of complex molecules, including pharmaceuticals. nih.govresearchgate.net The ability to diversify the pyridine scaffold is of immense importance in medicinal chemistry, as pyridine and its derivatives are found in a vast number of clinically approved drugs. nih.govrsc.orgijnrd.orgnih.gov

A Closer Look: Advanced Spectroscopic and In Situ Monitoring

To gain deeper insights into reaction mechanisms and optimize reaction conditions, advanced spectroscopic and in situ monitoring techniques are becoming indispensable. In situ infrared spectroscopy, for example, has been used to study the C–H arylation of heterocyclic N-oxides, allowing for the real-time observation of reagent consumption and intermediate formation. acs.org

Fluorescence-based methods are also being developed to track photochemical reaction processes of pyridine N-oxide derivatives in real-time. rsc.org This allows for precise control over the reaction and a better understanding of temperature-dependent reaction pathways. rsc.org These advanced analytical tools provide a wealth of data that can be used to refine reaction models and accelerate the development of more efficient and selective transformations.

Accelerating Discovery: High-Throughput Experimentation and Data-Driven Approaches

High-throughput experimentation (HTE) is a transformative approach that significantly accelerates the discovery and optimization of chemical reactions. youtube.com By running a large number of reactions in parallel on a small scale, researchers can rapidly screen a wide array of catalysts, reagents, and reaction conditions. youtube.com This methodology is particularly valuable in the field of pyridine N-oxide chemistry for identifying novel catalysts and for the rapid synthesis of compound libraries for biological screening. youtube.com

The vast amounts of data generated by HTE can be analyzed using data-driven approaches and machine learning algorithms. Response surface methodology, a statistical tool, has been successfully employed to identify safer and more efficient intensified reaction conditions for the synthesis of 3-methylpyridine (B133936) N-oxide, optimizing for factors like catalyst amount, oxidizer dosing rate, and temperature. researchgate.net These data-intensive strategies are poised to play an increasingly important role in the future of chemical research, enabling faster and more informed decision-making in the development of new synthetic methods for compounds like 2-Methyl-6-phenylpyridine 1-oxide.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-methyl-6-phenylpyridine 1-oxide, and how are they optimized for yield and purity?

- Methodological Answer : The synthesis typically involves alkylation and oxidation steps. For example, pyridine 1-oxide derivatives can be alkylated using methyl fluorosulfonate, followed by cyanide substitution to introduce functional groups (e.g., nitriles) . Regioselective synthesis is achieved by controlling reaction conditions (e.g., solvent polarity, temperature) to favor substitution at the 2- and 6-positions of the pyridine ring . Scale-up methods, such as continuous flow reactors, improve efficiency and purity in industrial settings .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and substituent positions. Infrared (IR) spectroscopy identifies the N-oxide functional group (stretching at ~1250–1350 cm⁻¹). Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves crystal packing and stereochemical details, as demonstrated in structurally related pyridine 1-oxide derivatives .

Q. What safety protocols should researchers follow when handling this compound?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For fires, use dry chemical powder or CO₂ extinguishers; avoid water jets due to potential toxic fume formation .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the pyridine ring of this compound be addressed?

- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, electron-withdrawing groups (e.g., N-oxide) direct electrophilic substitutions to specific positions. Computational modeling (DFT) predicts reactive sites, while directing groups (e.g., boronic esters) can be used in coupling reactions. Evidence from similar compounds shows that Pd-catalyzed cross-couplings favor functionalization at the 4-position due to reduced steric hindrance .

Q. How should researchers analyze contradictory data in reaction yields under varying conditions (e.g., solvent, catalyst loading)?

- Methodological Answer : Design a Design of Experiments (DoE) approach to systematically vary parameters (e.g., solvent polarity, temperature, catalyst ratio). Use kinetic studies to identify rate-limiting steps. For example, conflicting yields in cyanide substitution reactions may arise from competing pathways (e.g., over-oxidation), which can be mitigated by optimizing cyanide ion concentration and reaction time .

Q. What mechanistic insights explain the formation of byproducts during the synthesis of this compound?

- Methodological Answer : Byproducts often result from incomplete oxidation or side reactions at reactive sites. For instance, during alkylation with methyl fluorosulfonate, residual hydroxyl groups may lead to dimerization. Mechanistic studies using isotopic labeling (e.g., ¹⁸O tracing) or in-situ FTIR can track intermediate formation. Evidence from analogous pyridine 1-oxide syntheses highlights the role of acid scavengers in minimizing byproducts .

Data Contradiction and Stability Analysis

Q. How do stability studies inform storage conditions for this compound?

- Methodological Answer : Conduct accelerated stability testing under varying temperatures (-20°C to 40°C) and humidity levels. Monitor degradation via HPLC and NMR. Pyridine N-oxides are prone to hygroscopicity; thus, storage in anhydrous, inert atmospheres (argon) is recommended. Conflicting data on shelf life may arise from impurities in starting materials, necessitating rigorous purification protocols .

Advanced Functionalization and Applications

Q. What strategies enable selective reduction of the N-oxide group without altering other functional groups?

- Methodological Answer : Use mild reducing agents like sodium dithionite or catalytic hydrogenation (H₂/Pd-C) under controlled pH. For example, selective reduction of the N-oxide to pyridine is achieved in ethanol/water mixtures at 50°C, preserving aryl methyl and phenyl groups. Monitor reaction progress via TLC or LC-MS to prevent over-reduction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.